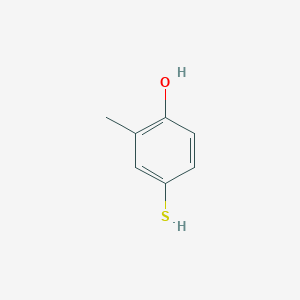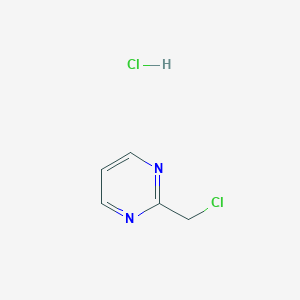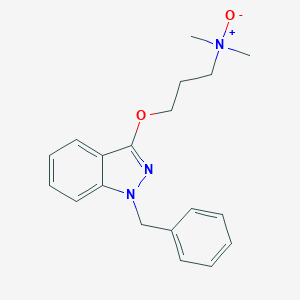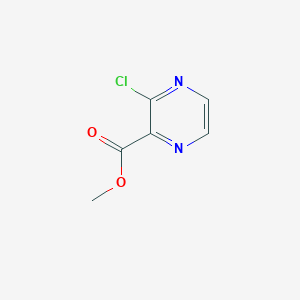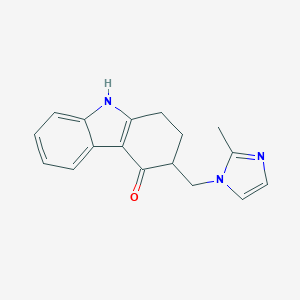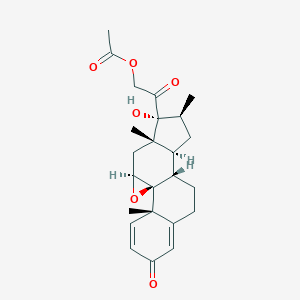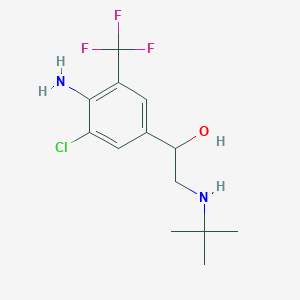
Mabuterol
説明
Mabuterol is a selective β2 adrenoreceptor agonist . It is used for the management of lung diseases associated with bronchospasm .
Synthesis Analysis
The synthesis of Mabuterol involves several steps . The process begins with the halogenation of 2-(Trifluoromethyl)aniline with iodine and sodium bicarbonate, resulting in 2-Amino-5-Iodobenzotrifluoride . Further steps involve protection with acetic anhydride, nucleophilic aromatic displacement with copper (I)cyanide, hydrolysis of the nitrile and the protecting group, halogenation with chlorine and thionyl chloride, treatment with diethyl malonate, and finally, reduction of the ketone with sodium borohydride .Molecular Structure Analysis
The molecular formula of Mabuterol is C13H18ClF3N2O . Its molecular weight is 310.75 .Chemical Reactions Analysis
Mabuterol undergoes several chemical reactions during its synthesis process . These include halogenation, protection, nucleophilic aromatic displacement, hydrolysis, and reduction .Physical And Chemical Properties Analysis
Mabuterol has a molecular weight of 310.74 and its molecular formula is C13H18ClF3N2O . It is a solid substance that is soluble in DMF, DMSO, and Ethanol .科学的研究の応用
- Mabuterol has been studied for its absorption, distribution, and excretion in rats . The research involved the use of 14C-labelled Mabuterol and found that it was easily absorbed from the whole length of the small intestine. The blood and tissue levels of radioactivity reached the maximum within 1 hour after oral administration . About 60% and 26% were excreted into urine and feces, respectively, within 24 hours after oral administration .
- In humans, Mabuterol has a slow elimination rate and low clearance, with mainly renal excretion and low fecal excretion .
- A robust and sensitive methodology, utilizing GC-MS, has been developed for the identification and quantitation of seven β-agonist residues, including Mabuterol, in liver and meat samples . The method involved consecutive extractions with hydrochloric tris (hydroxymethyl)aminomethane (TRIS-HCl) and tert-butyl-methyl ether (TBME), defatting with hexane, and solid-phase extraction (SPE) with C18 cartridges . The method was validated according to the Commission Decision 2002/657/EC .
- Mabuterol is a selective β2 adrenoreceptor agonist . It has been studied for its effects on the cardiovascular system and smooth muscle organs . It has been used for therapeutic treatment of pulmonary disorders .
- β-Agonists like Mabuterol are often added illegally to feedstuffs for farm livestock with the purpose of promoting increased muscle development .
Pharmacokinetics
β-Agonist Residues Identification
Therapeutic Treatment of Pulmonary Disorders
Promoting Muscle Development
Decreasing Fatty Tissue Deposition
Increasing Lean Meat to Fat Ratio
- Mabuterol has been studied for its effects on the central nervous system . It was found to cause changes in behavior, including increased touch response, decreased spontaneous movement, and ptosis . Mabuterol also prolonged the sleeping time induced by hexobarbital Na . It was found to depress reactive movement in various tests, but an anticonvulsive effect was not observed .
- Mabuterol has been studied for its effects on striated muscle . It was found to depress incomplete tetanic contraction of cat soleus muscle . However, neither indirect nor direct electrical stimulation induced contraction of diaphragm and gastrocnemius muscle was affected .
Effects on the Central Nervous System
Effects on Striated Muscle
Effects on Carbohydrate and Lipid Metabolism
- Mabuterol can be synthesized from 2-(Trifluoromethyl)aniline . The halogenation of 2-(Trifluoromethyl)aniline with iodine and sodium bicarbonate resulted in 2-Amino-5-Iodobenzotrifluoride .
- Mabuterol has been found to have analgesic activity in the acetic acid writhing test . However, it did not show any effect in the bradykinin-induced nociception test .
Synthesis
Analgesic Activity
Effects on EEG
Safety And Hazards
特性
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJCTEKTBOKRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048283 | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mabuterol | |
CAS RN |
56341-08-3 | |
| Record name | Mabuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mabuterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MABUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)
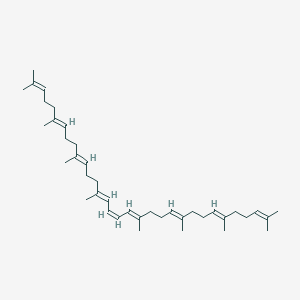
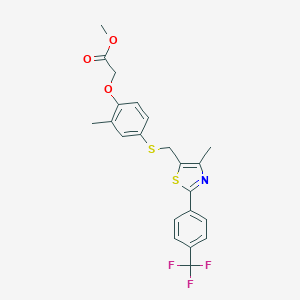

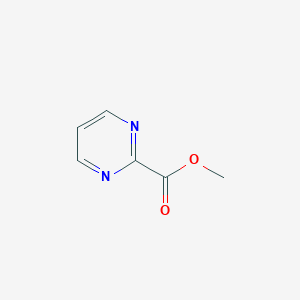
![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)
